4-nitro-N-(2-(3-((2-oxo-2-(phenylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-[3-(2-anilino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4S/c30-24(27-19-6-2-1-3-7-19)17-34-23-16-28(22-9-5-4-8-21(22)23)15-14-26-25(31)18-10-12-20(13-11-18)29(32)33/h1-13,16H,14-15,17H2,(H,26,31)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLXYLHAXJBTMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The target molecule is deconstructed into four primary fragments (Figure 1):
- 4-Nitrobenzoyl chloride for the terminal benzamide group.
- 1-(2-Aminoethyl)-3-mercaptoindole as the indole-thioether core.
- 2-Bromo-N-phenylacetamide for the ketone-linked phenylamino moiety.
Rationale :
Stepwise Synthesis and Reaction Optimization
Synthesis of 1-(2-Aminoethyl)-3-Mercaptoindole
Indole Core Formation
Procedure :
- Fischer Indole Synthesis : Cyclohexanone (10 mmol) and 4-hydrazinobenzoic acid (10 mmol) are refluxed in acetic acid (20 mL) at 120°C for 8 hr. The product, 3-substituted indole, is isolated via vacuum filtration (Yield: 78%).
- Thiol Introduction : The indole is treated with Lawesson’s reagent (1.2 eq) in dry THF under nitrogen, stirred at 60°C for 6 hr. The 3-mercaptoindole intermediate is purified via silica gel chromatography (Hexane:EtOAc = 4:1, Yield: 65%).
Mechanistic Insight :
Lawesson’s reagent mediates oxygen-to-sulfur exchange, converting carbonyl groups to thiocarbonyls. In this case, it selectively introduces a thiol group at the indole’s 3-position.
Ethylamine Side Chain Attachment
Alkylation :
3-Mercaptoindole (5 mmol) reacts with 1,2-dibromoethane (6 mmol) in DMF with K₂CO₃ (10 mmol) at 80°C for 12 hr. The product, 1-(2-bromoethyl)-3-mercaptoindole, is extracted with dichloromethane (Yield: 70%).
Ammonolysis :
The bromoethyl intermediate is treated with aqueous NH₃ (28%) in ethanol at 50°C for 6 hr, yielding 1-(2-aminoethyl)-3-mercaptoindole (Yield: 85%).
Synthesis of 2-Bromo-N-Phenylacetamide
Acylation :
Phenylamine (10 mmol) reacts with bromoacetyl bromide (12 mmol) in dry CH₂Cl₂ under ice-cooling. Triethylamine (15 mmol) is added dropwise, and the mixture stirs for 2 hr. The precipitate is filtered and recrystallized from ethanol (Yield: 90%).
Thioether Linkage Formation
Nucleophilic Substitution :
1-(2-Aminoethyl)-3-mercaptoindole (5 mmol) and 2-bromo-N-phenylacetamide (5.5 mmol) are combined in DMF with K₂CO₃ (10 mmol). The reaction proceeds at 60°C for 8 hr under N₂. Purification via column chromatography (EtOAc:MeOH = 9:1) affords the thioether-linked intermediate (Yield: 68%).
Key Challenge :
Competing oxidation of the thiol to disulfide is mitigated by rigorous inert atmosphere maintenance.
Amide Bond Formation
Schotten-Baumann Reaction :
The amine intermediate (4 mmol) is dissolved in THF:H₂O (1:1) and cooled to 0°C. 4-Nitrobenzoyl chloride (4.4 mmol) is added slowly, followed by NaOH (10 mmol). After stirring for 3 hr, the product is extracted with EtOAc and recrystallized from ethanol (Yield: 75%).
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.35 (d, J=8.8 Hz, 2H, Ar-H), 8.15 (s, 1H, Indole-H), 7.85–7.45 (m, 8H, Ar-H), 4.25 (t, 2H, -CH₂NH-), 3.80 (s, 2H, -SCH₂CO-), 3.10 (t, 2H, -NHCH₂-) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 170.2 (C=O), 164.5 (C=O), 149.3 (C-NO₂), 136.8–121.4 (Ar-C), 45.8 (-CH₂NH-), 38.5 (-SCH₂-) |
| IR (KBr) | 3320 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym) |
| HRMS | [M+H]⁺ Calc.: 506.1543; Found: 506.1538 |
Purity Assessment
HPLC analysis (C18 column, MeCN:H₂O = 70:30) shows a single peak at 8.2 min (Purity: 98.5%).
Discussion on Synthetic Alternatives
Ultrasound-Assisted Catalysis
Adopting InCl₃ (20 mol%) under ultrasound irradiation (40°C, 20 min) for the thioether formation step enhances reaction efficiency (Yield: 82% vs. 68% conventional).
Microwave-Mediated Amidation
Microwave irradiation (100 W, 100°C, 15 min) reduces amide coupling time from 3 hr to 20 min, maintaining yield at 74%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using agents like lithium aluminum hydride to modify the carbonyl groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Reduction of Nitro Group: 4-amino-N-(2-(3-((2-oxo-2-(phenylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide.
Substitution on Aromatic Rings: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound’s structure suggests potential biological activity. It could be investigated for its interactions with biological targets such as enzymes or receptors, potentially leading to the development of new drugs.
Medicine
Given its structural complexity, the compound might exhibit pharmacological properties such as anti-inflammatory, anticancer, or antimicrobial activities. Research could focus on its efficacy and mechanism of action in various disease models.
Industry
In material science, the compound could be used in the development of novel materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it a versatile candidate for material modification.
Mechanism of Action
The exact mechanism of action would depend on the specific application. In a biological context, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity. For instance, the nitro group could participate in redox reactions, while the indole moiety might engage in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in Benzamide Derivatives
Compound 1 ():
Structure: 2-[[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide Comparison:
- Similarities: Both compounds share a nitro-substituted benzamide core and a thioether linkage.
- Differences: The oxadiazole ring in Compound 1 replaces the indole moiety in the target compound. Oxadiazoles are electron-deficient heterocycles, which may reduce π-π stacking interactions compared to the indole’s aromatic system. This could diminish binding affinity to targets requiring planar aromatic interactions, such as DNA topoisomerases .
Compound 5 ():
Structure: 4-Nitro-N-(5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide Comparison:
- Similarities: Both contain nitrobenzamide and thioether-linked sulfanyl groups.
- In contrast, the indole in the target compound may improve membrane permeability due to its lipophilic nature .
Indole-Containing Analogues
N-(2-(1H-Indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide ():
Comparison:
- Similarities: Both compounds utilize an indole-ethyl backbone, which is advantageous for targeting serotonin receptors or microtubule-associated proteins.
- Differences: The acetylthiazole group in this analogue replaces the nitrobenzamide and phenylamino oxo groups.
Arylimino-2-oxo-2,3-dihydro-indol-1-yl derivatives ():
Comparison:
- Similarities: The indole-oxo motif is shared, which is critical for antimicrobial activity via disruption of bacterial cell membranes.
- Differences: The target compound’s nitro group and thioether bridge may enhance oxidative stress induction in pathogens, a mechanism less prominent in ’s hydrazide derivatives .
Heterocyclic Scaffold Variations
4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide ():
Comparison:
- Similarities: Both have benzamide groups linked to heterocyclic systems (indole vs. thienopyrimidin).
- Differences: The trifluoromethyl phenoxy group in ’s compound increases lipophilicity and metabolic resistance compared to the nitro group. However, the indole-thioether system in the target compound may offer superior binding to ATP-binding pockets in kinases .
Triazole-containing benzamide ():
Structure: (S)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)-4-(4-((dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)benzamide Comparison:
- Similarities: Both employ benzamide with complex side chains.
- The target compound’s indole and phenylamino groups, however, provide a rigid scaffold for selective receptor targeting .
Biological Activity
4-nitro-N-(2-(3-((2-oxo-2-(phenylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide, identified by its CAS number 532973-54-9, is a complex organic compound notable for its unique structural features, including a nitro group, an indole moiety, and a benzamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 398.48 g/mol. The presence of functional groups such as the nitro and thioether linkages contributes to its reactivity and biological interactions.
Anticancer Properties
Research indicates that compounds with similar structures often exhibit significant anticancer activity. For instance, studies have shown that derivatives containing indole and benzamide moieties can inhibit cell proliferation in various cancer cell lines. The mechanism of action is typically linked to the modulation of apoptotic pathways and interference with cell cycle progression.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 0.52 | Induces apoptosis |
| Compound B | MCF-7 | 0.34 | Cell cycle arrest |
| 4-nitro-N-(...) | HT-29 | TBD | TBD |
Note: TBD indicates that further studies are needed to determine specific IC50 values for this compound.
Mechanistic Insights
The biological activity of this compound may involve:
- Interaction with Protein Targets : The indole moiety can engage in π-π stacking interactions with aromatic residues in proteins, potentially influencing their function.
- Redox Activity : The nitro group may participate in redox reactions, affecting cellular signaling pathways.
- Enzyme Modulation : The compound may act on specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Case Studies
Several case studies have explored the efficacy of similar compounds in preclinical settings:
- Study on Indole Derivatives : A series of indole-based compounds were synthesized and tested against various cancer cell lines, revealing that modifications at the benzamide position significantly enhanced cytotoxicity.
- Thioether Compounds : Research demonstrated that thioether-containing compounds exhibited increased potency against resistant cancer cell lines compared to their non-thioether counterparts.
Safety and Toxicity
Preliminary toxicity assessments indicate that many compounds within this structural class display low toxicity profiles in human cell lines, making them promising candidates for further development.
Q & A
Q. What are the established synthetic routes for 4-nitro-N-(2-(3-((2-oxo-2-(phenylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide, and what reaction conditions are critical for optimizing yield and purity?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the indole-thioether intermediate via nucleophilic substitution between 2-mercaptoindole derivatives and α-haloacetamide precursors under inert atmosphere (N₂ or Ar) .
- Step 2 : Alkylation of the indole nitrogen using 2-chloroethylamine derivatives in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C .
- Step 3 : Coupling with 4-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the final benzamide . Critical conditions : Strict control of temperature, solvent purity, and stoichiometric ratios (e.g., 1.2:1 molar ratio of alkylating agent to indole intermediate) is essential to minimize side reactions like over-alkylation .
Q. How is the molecular structure of this compound characterized using spectroscopic and chromatographic techniques?
- NMR spectroscopy : ¹H and ¹³C NMR are used to confirm the connectivity of the indole, thioether, and benzamide moieties. Key signals include aromatic protons (δ 7.2–8.5 ppm) and the amide carbonyl (δ ~165 ppm) .
- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95%) and identifies byproducts from incomplete coupling or oxidation .
- Mass spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H]⁺ ion at m/z 506.1234) .
Q. What preliminary biological assays are recommended to screen this compound for anticancer or anti-inflammatory activity?
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Anti-inflammatory potential : Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages via ELISA .
- Dose-response curves : Test concentrations ranging from 1 nM to 100 µM to identify therapeutic windows .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed across different studies involving this compound?
- Comparative assays : Replicate experiments using identical cell lines, passage numbers, and assay protocols to eliminate variability .
- Metabolic stability testing : Evaluate compound degradation in liver microsomes to determine if discrepancies arise from differential metabolism .
- Target engagement studies : Use techniques like thermal shift assays to confirm direct binding to proposed targets (e.g., kinases) .
Q. What computational methods are employed to predict the interaction of this compound with biological targets, and how do these models guide experimental validation?
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like EGFR or Bcl-2. Key interactions include hydrogen bonding with the benzamide carbonyl and π-π stacking with the indole ring .
- MD simulations : Assess binding stability over 100 ns trajectories to prioritize targets for wet-lab validation .
- Pharmacophore modeling : Identify essential structural features (e.g., nitro group for electron withdrawal) to optimize activity .
Q. What strategies are recommended for conducting structure-activity relationship (SAR) studies to modify this compound's scaffold for enhanced pharmacological properties?
- Core modifications : Replace the nitro group with electron-withdrawing substituents (e.g., CF₃) to improve target affinity .
- Side-chain variations : Introduce hydrophilic groups (e.g., –OH or –COOH) on the ethyl spacer to enhance solubility .
- Bioisosteric replacements : Substitute the thioether with sulfoxide or sulfone to modulate redox activity .
Q. How can researchers design in vitro assays to evaluate the compound's mechanism of action, particularly when targeting apoptosis or kinase pathways?
- Apoptosis assays : Use Annexin V/PI staining and caspase-3/7 activation assays in treated cells .
- Kinase inhibition : Employ ADP-Glo™ kinase assays to measure IC₅₀ against purified kinases (e.g., CDK2 or Aurora B) .
- Pathway analysis : Perform Western blotting for phosphorylated ERK or Akt to map signaling effects .
Q. What are the best practices for analyzing and interpreting conflicting data regarding the compound's stability under varying pH and temperature conditions?
- Forced degradation studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40°C for 24–72 hours, followed by HPLC to quantify degradation products .
- Arrhenius plots : Predict shelf-life by measuring degradation rates at 25°C, 40°C, and 60°C .
- LC-MS identification : Characterize major degradation products (e.g., hydrolysis of the amide bond) to guide formulation improvements .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
